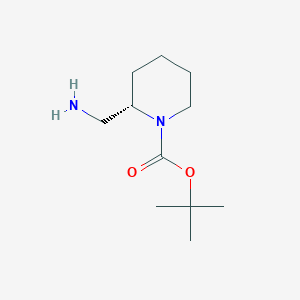

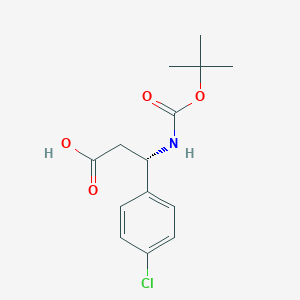

![molecular formula C14H19N3O3 B112731 Benzyl N-[2-oxo-2-(piperazin-1-YL)ethyl]carbamate CAS No. 525586-95-2](/img/structure/B112731.png)

Benzyl N-[2-oxo-2-(piperazin-1-YL)ethyl]carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

A new library of structurally modified 3- (piperazin-1-yl)-1,2-benzothiazole derivatives have been designed and synthesized through a multi-step procedure . Their structures were characterized by IR, 1 H NMR, 13 C NMR, and mass spectral technique .Chemical Reactions Analysis

In the field of anti-tubercular agents, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Aplicaciones Científicas De Investigación

Antimicrobial Activity

- Synthesis and Antibacterial Studies : A study on the synthesis of 1-[2-(Aryl Amino-2-Oxo Ethyl) Amino]-4-(N-Methyl Piperazino)-Benzene Derivatives showed these compounds exhibited significant antibacterial activities against both Gram-positive and Gram-negative bacteria. Some compounds were highly active, demonstrating the potential for developing new antibacterial agents (Desai & Chikhalia, 2005).

- Potential Antimicrobial Agents : Another research synthesized 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives and evaluated them for their antibacterial and antifungal activities. These compounds showed significant antimicrobial activity, highlighting the role of piperazine derivatives in the development of new antimicrobial drugs (Rameshkumar et al., 2003).

Antiviral Activity

- Anti-HIV Activity : A synthesis and evaluation of new 5-substituted Piperazinyl-4-nitroimidazole Derivatives were conducted with the aim of developing new non-nucleoside reverse transcriptase inhibitors for HIV. This study found that the synthesized compounds had considerable anti-HIV-1 and anti-HIV-2 activity in MT-4 cells (Al-Masoudi et al., 2007).

Enzyme Inhibition

- Acetylcholinesterase Inhibition : Research on the synthesis and evaluation of benzothiazole derivatives bearing piperazine and thiocarbamate moieties investigated their potential anticholinesterase properties. This study found some of these compounds significantly inhibited acetylcholinesterase, suggesting potential applications in treating diseases related to enzyme dysfunction (Mohsen et al., 2014).

Antitubercular Activity

- Mycobacterium Tuberculosis Inhibition : A series of molecules were designed, synthesized, and screened for their activity against Mycobacterium tuberculosis. Among the compounds studied, some showed promising inhibition of Mycobacterium smegmatis GyrB ATPase assay and Mycobacterium tuberculosis DNA gyrase super coiling assay. This indicates potential applications in developing new antitubercular agents (Reddy et al., 2014).

Propiedades

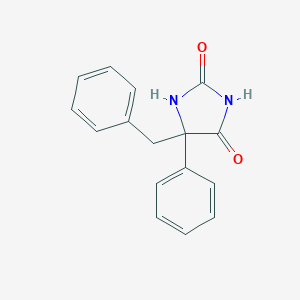

IUPAC Name |

benzyl N-(2-oxo-2-piperazin-1-ylethyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O3/c18-13(17-8-6-15-7-9-17)10-16-14(19)20-11-12-4-2-1-3-5-12/h1-5,15H,6-11H2,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZYRDBUFDHSEQI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)CNC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl N-[2-oxo-2-(piperazin-1-YL)ethyl]carbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-Benzylspiro[indoline-3,4'-piperidine]](/img/structure/B112658.png)

![N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide](/img/structure/B112660.png)

![2-[(2-Aminophenyl)amino]ethanol](/img/structure/B112675.png)